molecular formula C22H25N3O5S2 B2698512 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443330-28-7

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2698512
CAS No.: 443330-28-7
M. Wt: 475.58
InChI Key: XQKJTDBGZLMOSF-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex benzamide derivative featuring a sulfonated 2,6-dimethylmorpholine moiety and a substituted benzo[d]thiazole ring. Its E-configuration denotes the spatial arrangement of the imine bond in the benzothiazol-2(3H)-ylidene group, which influences molecular interactions and tautomeric equilibria. This compound’s design aligns with strategies in medicinal chemistry to optimize bioactivity and stability through modular substitution patterns .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)17-10-8-16(9-11-17)21(26)23-22-24(3)20-18(29-4)6-5-7-19(20)31-22/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKJTDBGZLMOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its potential biological activities, particularly in cancer research. Its unique structure, which includes a morpholino sulfonyl group and a thiazole moiety, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O5S2C_{22}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of 475.58 g/mol. The compound is characterized by the following structural features:

  • A benzamide core
  • A sulfonyl group attached to a morpholine
  • A methoxy-substituted benzo[d]thiazole

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the morpholino and thiazole components contribute to specificity. This interaction can modulate enzymatic activity and influence cellular pathways associated with cancer proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For instance, in vitro assays have demonstrated significant antiproliferative effects on breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines.

Cell Line IC50 (μM) Mechanism
MCF-73.96 ± 0.21Induces intrinsic apoptotic pathway
Caco-25.87 ± 0.37Inhibits cell proliferation

The compound was found to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to increased caspase activity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on metalloenzymes such as carbonic anhydrases (CAs). In particular, it shows promising inhibition against tumor-associated isoforms like hCA II and hCA IX, with inhibition constants (KIs) in the nanomolar range:

Enzyme KI (nM)
hCA II2.6 - 598.2
hCA IX16.1 - 321

These findings suggest that the compound may serve as a lead for developing new inhibitors targeting these enzymes, which are often overexpressed in tumors .

Case Studies

  • Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound resulted in significant cell death through apoptosis, characterized by morphological changes and increased levels of active caspases .
  • Inhibition of Carbonic Anhydrases : Another study evaluated the compound's effectiveness as an inhibitor of carbonic anhydrases, demonstrating its potential role in cancer therapy by targeting tumor-associated enzymes .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4, which plays a crucial role in regulating cellular levels of cyclic AMP (cAMP). Inhibition of this enzyme can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory responses.

Recent studies have reported that derivatives of this compound exhibit significant inhibitory activity against PDE4 isoforms:

CompoundIC50 (μM)Target
Compound A0.94PDE4D
Compound B0.72PDE4B
Compound C1.5PDE4A

These findings suggest that structural modifications can enhance selectivity and potency against specific targets.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and protein binding. Its sulfonyl group enhances its ability to form strong interactions with active sites on enzymes, making it a valuable tool for investigating various biochemical pathways.

Materials Science

In addition to its biological applications, (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can serve as a precursor for synthesizing specialty chemicals and materials. Its unique structure allows for modifications that can tailor its properties for specific industrial applications.

PDE Inhibition Studies

A series of studies have demonstrated the efficacy of similar sulfonamide derivatives in inhibiting PDE enzymes. For instance, compounds designed with morpholino and sulfonyl groups have been shown to exhibit potent inhibitory effects on various PDE isoforms. These studies provide insights into the structure-activity relationship (SAR) that guides the design of more effective inhibitors.

Antimicrobial Activity

Research has also explored the antimicrobial properties of related benzothiazole derivatives. Compounds similar to this compound have been screened for antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus. The results indicate potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Benzamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Pathway Reference
Target Compound Benzamide + benzo[d]thiazole 2,6-dimethylmorpholino-sulfonyl, 4-methoxy-3-methyl Multi-step nucleophilic substitution
Hydrazinecarbothioamides [4–6] () Hydrazinecarbothioamide + sulfonyl 2,4-difluorophenyl, C=S group Condensation of hydrazides + isothiocyanate
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Benzamide + thiazolidinone 2,4-dioxothiazolidin-5-ylidene Carbodiimide-mediated coupling
Morpholino-triazine derivatives () Benzamide + triazine 4,6-dimorpholino-1,3,5-triazin-2-yl HBTU-mediated amidation

Key Observations:

  • Sulfonyl vs.
  • Heterocyclic Moieties: The benzo[d]thiazole ring in the target compound contrasts with triazoles () and thiazolidinones (), which exhibit distinct tautomeric behaviors (e.g., thione-thiol equilibria in triazoles) .
  • Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (similar to ), whereas and employ carbodiimide/HBTU-mediated coupling, reflecting divergent strategies for amide bond formation .

Spectroscopic and Tautomeric Comparisons

Table 2: Spectroscopic Data for Key Functional Groups

Compound Type IR Absorption (cm⁻¹) NMR Features (1H/13C) Tautomeric Form Reference
Target Compound ν~C=O~: ~1680; ν~SO~2: ~1300 Morpholine CH3: δ~1.2–1.4 (s); Thiazole: δ~7.5–8.0 E-configuration fixed
1,2,4-Triazole-3(4H)-thiones [7–9] () ν~C=S~: 1247–1255; No ν~C=O~ NH: δ~10.5–11.0 (s); Aromatic: δ~7.0–8.0 Thione tautomer dominant
Rapamycin analogs () N/A Chemical shifts in regions A/B: δ~2.5–3.5 Environment-dependent shifts

Key Findings:

  • The absence of ν~C=O~ in 1,2,4-triazole-3(4H)-thiones [7–9] (vs. target compound’s retained C=O) confirms structural divergence in heterocyclic cores .
  • The target compound’s fixed E-configuration avoids tautomeric ambiguity observed in triazole-thione systems (e.g., tautomerization between thiol and thione forms in ) .
  • NMR chemical shift patterns (e.g., morpholine methyl groups) align with symmetrical environments, contrasting with region-specific shifts in rapamycin analogs () .

Functional and Pharmacological Implications

  • Sulfonamide Derivatives: The sulfonyl group may enhance binding to serine proteases or kinases, as seen in sulfonamide-based inhibitors .
  • Benzothiazole Moieties: Analogous to benzothiazole anticancer agents, the target compound’s benzo[d]thiazole ring could confer intercalative or topoisomerase-inhibitory activity .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, benzamide coupling, and morpholine ring functionalization. For example, sulfonyl groups can be introduced via reaction with sulfonic acid derivatives under reflux conditions with a catalyst (e.g., glacial acetic acid) . Purification may require column chromatography or recrystallization. Key intermediates should be validated using NMR and MS to confirm structural integrity before proceeding to subsequent steps.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the morpholino-sulfonyl group, benzamide backbone, and benzo[d]thiazole moiety. High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight and isotopic patterns. Additionally, HPLC with UV detection (e.g., at 254 nm) can assess purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Calibration curves should be prepared in relevant matrices (e.g., plasma, tissue homogenates) with internal standards (e.g., deuterated analogs). Validate the method for linearity, recovery, and limit of detection (LOD) following ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To address this:
  • Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cells) .
  • Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability assays) .
  • Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, serum concentration) .

Q. What strategies optimize the compound's stability under varying experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • pH-dependent degradation (e.g., incubate in buffers from pH 1–9 at 37°C for 24–72 hours).
  • Thermal stability (e.g., TGA/DSC analysis to identify decomposition temperatures) .
  • Light sensitivity (store aliquots in amber vials and monitor UV-vis spectral changes).
    Stabilizing excipients (e.g., cyclodextrins) or formulation adjustments (e.g., lyophilization) may enhance shelf-life .

Q. How can structure-activity relationships (SAR) be systematically explored for this benzamide derivative?

  • Methodological Answer :
  • Synthesize analogs with modifications to the morpholino-sulfonyl group (e.g., varying alkyl substituents) or benzo[d]thiazole ring (e.g., halogen substitutions) .
  • Test analogs in high-throughput screening (HTS) assays for target affinity (e.g., kinase inhibition) and ADMET properties (e.g., microsomal stability) .
  • Use computational modeling (e.g., molecular docking) to predict binding interactions and guide rational design .

Q. What experimental design principles apply to optimizing reaction yields for large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a Box-Behnken design can model non-linear relationships and identify optimal conditions with minimal runs . Monitor reaction progress via in-situ FTIR or Raman spectroscopy to reduce offline sampling .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-validate docking studies using multiple software platforms (e.g., AutoDock, Schrödinger) and force fields.
  • Check for protonation state errors in ligand preparation, which drastically affect binding predictions.
  • Experimentally confirm target engagement using SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :
  • Fit data to non-linear regression models (e.g., log-logistic, Hill equation) to calculate IC50/EC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Apply Bland-Altman plots to assess agreement between replicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.